1-Bromo-8-(trifluoromethyl)naphthalene
Description
Properties
IUPAC Name |
1-bromo-8-(trifluoromethyl)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13,14)15/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNBHVJATYODNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
A boronic ester at C8 couples with 1-bromonaphthalene derivatives:
Ullmann-Type Trifluoromethylation
8-Bromo-1-iodonaphthalene reacts with CF₃Cu (generated from CF₃SiMe₃ and CuI):
Halogen Exchange Reactions
Direct substitution of chlorine in 1-bromo-8-chloronaphthalene with trifluoromethyl groups remains underexplored. Swarts-type reactions using SbF₃ fail, but photoredox catalysis shows promise:
Photoredox Protocol :
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Substrate : 1-Bromo-8-chloronaphthalene.
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Catalyst : Ir(ppy)₃ (2 mol%).
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CF₃ Source : TMSCF₃ (3 equiv).
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Light : Blue LEDs (450 nm).
Benzannulation and Cyclization Approaches
Ring-forming reactions construct the naphthalene core with pre-installed substituents:
Diels-Alder Route :
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Dienophile : 1-Bromo-2-(trifluoromethyl)benzoquinone.
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Diene : 1,3-Butadiene in refluxing xylene.
Friedel-Crafts Acylation :
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Electrophile : 2-Bromo-3-(trifluoromethyl)benzoyl chloride.
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Lewis Acid : AlCl₃ (1.2 equiv).
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Diazotization-Bromination | High functional group tolerance | Multi-step, moderate yields | Moderate |
| Directed Metalation | Regioselective | Sensitive to SET side reactions | Low |
| Cross-Coupling | Modularity | Requires pre-halogenated intermediates | High |
| Halogen Exchange | Simplicity | Low efficiency for CF₃ installation | Low |
| Benzannulation | Direct ring formation | Poor yields, harsh conditions | Limited |
Chemical Reactions Analysis
1-Bromo-8-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While less common, the trifluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Organic Synthesis
1-Bromo-8-(trifluoromethyl)naphthalene is primarily utilized as a building block in organic synthesis. Its role in the Suzuki–Miyaura cross-coupling reaction is particularly noteworthy, facilitating the formation of biaryl compounds essential for pharmaceuticals and agrochemicals. This reaction involves transmetalation processes with palladium catalysts, allowing for efficient carbon-carbon bond formation.
| Application | Description |
|---|---|
| Building Block for Pharmaceuticals | Used in the synthesis of active pharmaceutical ingredients (APIs). |
| Agrochemical Development | Serves as an intermediate in creating herbicides and pesticides. |
Material Science
In material science, this compound is employed in the preparation of advanced materials due to its unique electronic properties. It is particularly useful in:
- Liquid Crystals : Used in the development of liquid crystal displays (LCDs).
- Polymers : Acts as a precursor for polymers with enhanced thermal and mechanical properties.
Medicinal Chemistry
Research into this compound's potential as a precursor for bioactive compounds is ongoing. Its unique structure allows for the exploration of new drug candidates, particularly in targeting specific biological pathways.
| Research Focus | Significance |
|---|---|
| Bioactive Compound Development | Investigating its role in drug discovery and development processes. |
| Targeting Biological Pathways | Potential applications in treating various diseases through novel compounds derived from it. |
Case Studies
-
Suzuki-Miyaura Cross-Coupling Reactions :
- A study demonstrated the efficiency of this compound in forming biaryl compounds with high yields under optimized conditions, showcasing its utility in pharmaceutical synthesis.
-
Development of Novel Liquid Crystals :
- Research highlighted the use of this compound in synthesizing new liquid crystal materials that exhibit improved electro-optical properties, enhancing display technologies.
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Agrochemical Intermediates :
- Investigations revealed that derivatives of this compound could lead to the development of effective agrochemicals with reduced environmental impact.
Mechanism of Action
The mechanism of action of 1-Bromo-8-(trifluoromethyl)naphthalene in chemical reactions involves the activation of the bromine atom or the trifluoromethyl groupIn coupling reactions, the compound acts as an electrophile, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
1-Bromo-4-(trifluoromethyl)naphthalene
- Structure : The -CF₃ group is at the 4-position instead of the 8-position.
- Synthesis : Prepared via palladium-catalyzed cyanation of 4-bromonaphthalene boronic acid, yielding a colorless oil (62% efficiency) .
- ¹H NMR : Distinct shifts at δ 8.43–8.31 (m, 1H) and δ 7.81 (dd, J = 7.9 Hz) reflect altered electron density due to the -CF₃ group’s position .
- Applications : Positional isomerism affects π-stacking interactions and solubility, making it less favorable for rigid, planar architectures compared to the 1,8-disubstituted analogue .
1-Bromo-8-(4-(trifluoromethyl)phenyl)naphthalene
- Structure : A 4-(trifluoromethyl)phenyl group replaces the direct -CF₃ substitution.
- Synthesis: Sonogashira coupling of 1,8-dibromonaphthalene with aryl alkynes yields this derivative (55% efficiency) .
- ¹H NMR : Resonances at δ 7.93–7.90 (m, 2H) and δ 7.65 (d, J = 8.0 Hz) indicate extended conjugation compared to the parent compound .
- Applications : The bulkier aryl group introduces steric hindrance, reducing reactivity in cross-coupling reactions relative to 1-bromo-8-(trifluoromethyl)naphthalene .
Substituent Variations
1-Bromo-8-(phenylselenyl)naphthalene (CIKPUI)
- Structure : A phenylselenyl (-SePh) group replaces -CF₃.
- Crystal Structure : Exhibits slipped π-stacking due to selenium’s polarizability, contrasting with the -CF₃ group’s steric and electronic effects .
- Reactivity : The -SePh group participates in radical reactions, whereas -CF₃ enhances electrophilicity at the bromine site .
8-Bromo-naphthalen-1-amine
- Structure : An amine (-NH₂) group replaces -CF₃.
- Hydrogen Bonding: Forms intra- and intermolecular N–H···N bonds, unlike the nonpolar -CF₃ group .
- Crystal Packing : Herringbone stacking due to hydrogen bonding, contrasting with the van der Waals-driven packing of the fluorinated compound .
Functional Group Comparisons
8-Bromo-3-fluoro-naphthalene-1-carboxylic Acid
1-(Bromomethyl)naphthalene
- Structure : A bromomethyl (-CH₂Br) group replaces -CF₃.
- Reactivity : The -CH₂Br group undergoes nucleophilic substitution more readily than aryl bromides, limiting its utility in aromatic cross-coupling .
Data Tables
Table 1: Physical and Spectral Properties
Biological Activity
1-Bromo-8-(trifluoromethyl)naphthalene (C₁₁H₆BrF₃) is a naphthalene derivative notable for its unique substitution pattern, which includes a bromine atom at the 1-position and a trifluoromethyl group at the 8-position. This compound exhibits significant biological activity, particularly in synthetic organic chemistry and potential pharmacological applications.
The molecular structure of this compound can be represented as follows:
The compound has a molecular weight of 275.06 g/mol. Its synthesis typically involves methods such as electrophilic aromatic substitution, where the trifluoromethyl group is introduced under controlled conditions to ensure high yields and purity .
Biological Activity Overview
The primary biological activity of this compound is linked to its role in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction . This reaction is crucial for forming biaryl compounds, which serve as intermediates in pharmaceuticals and agrochemicals. The compound's ability to participate in transmetalation processes enhances its utility in organic synthesis.
Table 1: Comparison of Biological Activity with Related Compounds
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 1-Bromo-2-(trifluoromethyl)naphthalene | C₁₁H₆BrF₃ (different position) | Varies in reactivity due to position change |
| 1-Chloro-8-(trifluoromethyl)naphthalene | C₁₁H₆ClF₃ | Different reactivity compared to bromine |
| 8-(Trifluoromethyl)naphthalen-1-ol | C₁₁H₇F₃O | Hydroxyl group alters chemical properties |
| 1-Bromo-6-(trifluoromethyl)naphthalene | C₁₁H₆BrF₃ (different position) | Variation in reactivity due to position change |
The mechanism by which this compound exerts its biological effects primarily involves its interaction with catalytic systems during cross-coupling reactions. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes and interact with various biological targets, potentially modulating enzyme activities and receptor functions .
Case Studies and Research Findings
Recent studies have explored the antiproliferative effects of related trifluoromethyl-substituted compounds in cancer cell lines. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on tubulin polymerization, indicating potential applications in cancer treatment through antimitotic mechanisms .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-Bromo-8-(trifluoromethyl)naphthalene?
- Answer: The compound is typically synthesized via bromination of 8-(trifluoromethyl)naphthalene using bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like acetic acid or CCl₄. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with brominated intermediates and trifluoromethyl-containing boronic acids are employed. Purification often involves column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer: Essential techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments.
- GC-MS/HRMS : For molecular weight verification and purity assessment.
- X-ray crystallography : To resolve ambiguities in regiochemistry.
- FT-IR : To identify functional groups (e.g., C-Br stretching at ~550 cm⁻¹) .
Q. How should researchers design preliminary toxicity studies for this compound?
- Answer: Follow OECD guidelines (e.g., OECD 423 for acute oral toxicity) using rodent models. Include:
- Exposure routes : Oral, inhalation, or dermal administration.
- Biomarkers : Hepatic enzymes (ALT, AST) and renal function markers.
- Controls : Vehicle-only and positive controls (e.g., naphthalene derivatives with known toxicity). Peer-reviewed protocols from ATSDR toxicological profiles provide validated frameworks .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Answer: The strong electron-withdrawing nature of the -CF₃ group deactivates the aromatic ring, directing electrophilic substitution to the para position. In Suzuki couplings, this enhances oxidative addition efficiency with palladium catalysts. Computational studies (e.g., DFT calculations) show lowered activation energy for meta-brominated intermediates compared to ortho isomers .
Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?
- Answer: Discrepancies in NMR or mass spectra may arise from:
- Solvent effects : Use deuterated solvents (CDCl₃, DMSO-d₆) to minimize shifts.
- Impurities : Employ high-resolution techniques (HRMS) and 2D NMR (COSY, HSQC).
- Dynamic processes : Variable-temperature NMR can identify rotational barriers (e.g., hindered rotation around the C-Br bond) .
Q. How can regioselectivity be optimized in nucleophilic aromatic substitution reactions?
- Answer: The -CF₃ group directs nucleophiles to the para position. Strategies include:
- Catalysis : Silver(I) salts stabilize transition states, improving yields.
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Substituent tuning : Introducing electron-donating groups (e.g., -OMe) at adjacent positions further modulates reactivity .
Q. What computational approaches predict metabolic pathways of this compound?
- Answer: Use in silico tools like:
- ADMET predictors : To estimate cytochrome P450 interactions (e.g., CYP1A2 inhibition).
- Molecular docking : For binding affinity studies with hepatic enzymes.
- MetaSite : Predicts phase I/II metabolism sites (e.g., debromination or hydroxylation) .
Methodological Tables
Table 1. Key Synthetic Routes for this compound
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Direct Bromination | Br₂, FeBr₃, CCl₄, 80°C | 65–75 | ≥90 | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | 50–60 | ≥95 |
Table 2. Common Analytical Data for Structural Confirmation
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.8–8.2 (m, aromatic H) | Confirms naphthalene core |
| ¹³C NMR | δ 122–135 (CF₃, C-Br) | Validates substituent positions |
| HRMS | [M+H]⁺ = 279.96 | Matches theoretical mass (279.958 Da) |
Table 3. Toxicity Study Design Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Species | Sprague-Dawley rats | Standard model for hepatic toxicity |
| Dose Range | 10–100 mg/kg | Covers NOAEL and LOAEL thresholds |
| Duration | 28 days | Detects subchronic effects |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
